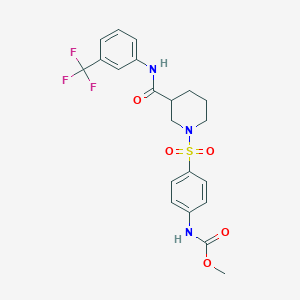![molecular formula C20H27N3OS B2492401 2-[(二甲基丙基)硫代]-6-丙基-5,6,7,8-四氢吡啶并[4,3-d]嘧啶-4(3H)-酮 CAS No. 1112300-90-9](/img/structure/B2492401.png)
2-[(二甲基丙基)硫代]-6-丙基-5,6,7,8-四氢吡啶并[4,3-d]嘧啶-4(3H)-酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of pyrido[4,3-d]pyrimidin-4(3H)-one derivatives, including compounds similar to the one , typically involves base-catalyzed reactions and cyclocondensation processes with various aldehydes and nucleophilic reagents. For instance, a study by Chen and Liu (2019) detailed the base-catalyzed reactions of nucleophilic reagents with carbodiimides, leading to the synthesis of 7-Benzyl-5,6,7,8-tetrahydropyrido derivatives through aza-Wittig reaction and subsequent cyclization (Chen & Liu, 2019). Another approach involves the cyclocondensation of aminopyridines with β-ketocarboxylic esters, yielding pyrido[1,2-a]pyrimidin-4-ones, a process that could potentially be adapted for the synthesis of the target compound (Fülöp et al., 1979).
Molecular Structure Analysis
The molecular structure of pyrido[4,3-d]pyrimidin-4(3H)-one derivatives is characterized by detailed spectroscopic analysis, including FT-IR, 1H NMR, 13C NMR, and MS techniques. For example, Shi et al. (2018) conducted crystal structure determination of similar derivatives to understand the influence of structural modifications on molecular geometry and conformation. These studies reveal complex 3D supramolecular architectures formed by self-assembly via stacking interactions and various hydrogen bonds, highlighting the intricate structural aspects of these compounds (Shi et al., 2018).
Chemical Reactions and Properties
The chemical reactivity of pyrido[4,3-d]pyrimidin-4(3H)-one derivatives often involves reactions with formamide, carbon disulfide, urea, and thiourea, leading to various functionalized derivatives. Elmuradov et al. (2011) discussed the synthesis of 2,3-dimethyl- and 2,3-tri-, tetra-, and pentamethylene-substituted derivatives, showcasing the versatility in chemical modifications and reactions these compounds can undergo (Elmuradov et al., 2011).
Physical Properties Analysis
The physical properties of pyrido[4,3-d]pyrimidin-4(3H)-one derivatives, such as solubility, melting points, and crystal structure, are crucial for understanding their behavior in different environments. The crystal structure analysis provides insights into the molecular packing, intermolecular interactions, and overall stability of these compounds, as demonstrated by Chen and Liu's work on tetrahydropyrido derivatives (Chen & Liu, 2019).
Chemical Properties Analysis
The chemical properties, including reactivity towards various reagents and potential for functionalization, underscore the versatility of pyrido[4,3-d]pyrimidin-4(3H)-one derivatives. Research by Elmuradov et al. (2011) into the condensation reactions and subsequent synthesis of substituted derivatives highlights the broad range of chemical transformations these compounds can undergo, providing a foundation for further exploration of their chemical behavior (Elmuradov et al., 2011).
科学研究应用
合成和表征类似于“2-[(mesitylmethyl)thio]-6-propyl-5,6,7,8-四氢吡啶并[4,3-d]嘧啶-4(3H)-酮”的化合物已经合成和表征,为进一步的化学和生物研究提供了基础知识。例如,含氮杂环化合物的合成,包括嘧啶衍生物,通常涉及氨基吡啶与酮羧酸酯或类似过程的反应(Fülöp等,1979)。这些合成途径对于开发具有潜在生物活性的化合物至关重要。
抗菌和抗真菌活性已经评估了吡啶并[2,3-d]嘧啶-4(3H)-酮衍生物的抗菌和抗真菌活性。研究表明,某些嘧啶-吡啶杂合物表现出显著的抗菌性能(Gomha et al., 2018)。这表明该类化合物可能被用于开发新的抗菌剂。
抗炎和镇痛应用一些嘧啶衍生物正在研究其抗炎和镇痛效果。例如,对嘧啶-吡啶杂合物的研究已经确定了具有良好水肿抑制和COX-2抑制活性的化合物,与已知药物如塞来昔布相媲美或优越(Abdelgawad et al., 2018)。这些发现突显了这类化合物在疼痛和炎症管理中的潜在治疗应用。
属性
IUPAC Name |
6-propyl-2-[(2,4,6-trimethylphenyl)methylsulfanyl]-3,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3OS/c1-5-7-23-8-6-18-16(11-23)19(24)22-20(21-18)25-12-17-14(3)9-13(2)10-15(17)4/h9-10H,5-8,11-12H2,1-4H3,(H,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYVVESYXEQBIAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCC2=C(C1)C(=O)NC(=N2)SCC3=C(C=C(C=C3C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

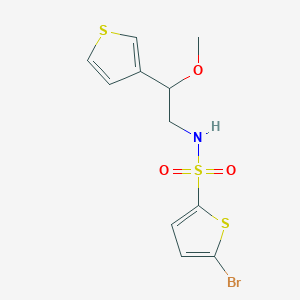

![7-(4-(2-cyclopentylacetyl)piperazine-1-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2492321.png)
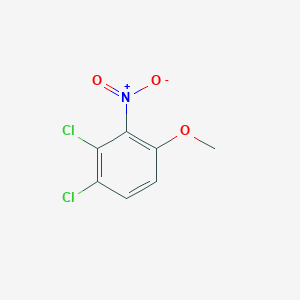
![N-(2-(1H-pyrazol-1-yl)ethyl)-N-(benzo[d]thiazol-2-yl)cyclohexanecarboxamide](/img/structure/B2492323.png)
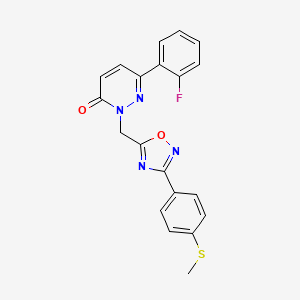
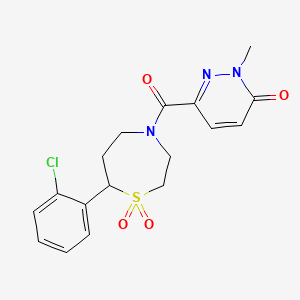
![2-cyano-N-(3-methoxyphenyl)-3-[4-(morpholin-4-yl)phenyl]prop-2-enamide](/img/structure/B2492333.png)
![O7-tert-butyl O2-ethyl endo-7-azabicyclo[2.2.1]heptane-2,7-dicarboxylate](/img/structure/B2492334.png)
![N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)-3-(trifluoromethyl)benzamide](/img/structure/B2492335.png)

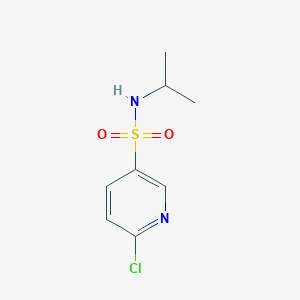
![N-([2,3'-bifuran]-5-ylmethyl)-2-(thiophen-3-yl)acetamide](/img/structure/B2492339.png)
